N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a thiadiazole ring fused with a furan ring
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-10-4-2-5-11(8-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-6-3-7-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWPQBMIBAYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
A widely adopted method involves reacting thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions. Kumar et al. demonstrated that furan-2-carboxylic acid reacts with thiosemicarbazide in concentrated sulfuric acid at 80–90°C for 6 hours to form 2-amino-5-(furan-2-carbonyl)-1,3,4-thiadiazole as a key intermediate. Phosphorus oxychloride (POCl₃) enhances cyclization efficiency by acting as both a Lewis acid catalyst and dehydrating agent, achieving yields up to 68%.
Reaction Conditions:
- Molar Ratio: 1:1 (thiosemicarbazide : carboxylic acid)
- Catalyst: POCl₃ (2 eq.)
- Temperature: 80–90°C
- Time: 4–8 hours
Oxidative Cyclization with Ferric Chloride
Malgorzata et al. developed an alternative route using FeCl₃·6H₂O as an oxidative cyclizing agent. Thiosemicarbazide derivatives treated with aromatic aldehydes form hydrazone intermediates, which undergo Fe³⁺-mediated cyclization in aqueous ammonia at 90°C. This method produces 5-substituted-1,3,4-thiadiazoles with improved regioselectivity compared to acid-catalyzed approaches.
Optimized Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| FeCl₃ concentration | 22 mmol per 8 mmol substrate | +15% yield |
| Reaction time | 90 minutes | Prevents overoxidation |
| Solvent system | H₂O/NH₄OH (3:1) | Enhances solubility |
Introduction of the Furan-2-Carboxamide Group
Functionalization of the thiadiazole ring at position 2 requires careful control of acylation conditions to prevent ring degradation.
Direct Acylation with Furan-2-Carbonyl Chloride
Chitale et al. reported the reaction of 2-amino-1,3,4-thiadiazole with furan-2-carbonyl chloride in anhydrous dichloromethane. Using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base, this method achieves 72% yield after 3 hours at 0–5°C. Low temperatures suppress side reactions such as sulfanyl group oxidation.
Critical Considerations:
- Moisture-free conditions prevent hydrolysis of the acyl chloride
- Stoichiometric DMAP (0.3 eq.) accelerates nucleophilic substitution
- Post-reaction purification via silica chromatography (hexane/EtOAc 4:1) removes unreacted starting materials
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling provides a milder alternative. A 2017 study achieved 65% yield by reacting 2-amino-thiadiazole with furan-2-carboxylic acid in the presence of EDAC and hydroxybenzotriazole (HOBt). This method proves advantageous when dealing with electrophilic furan derivatives prone to polymerization.
Installation of the (3-Methylphenyl)carbamoylmethylsulfanyl Moiety
The sulfanyl-linked carbamoyl group introduces both steric bulk and hydrogen-bonding capacity, requiring precise synthetic control.
Mercaptoalkylation Followed by Carbamoylation
A sequential approach involves:
- Sulfanyl Group Introduction: Treatment of 5-mercapto-1,3,4-thiadiazole with chloromethyl methyl ketone in DMF/K₂CO₃ yields the methylsulfanyl intermediate.
- Carbamoylation: Reaction with 3-methylphenyl isocyanate in THF at reflux (66°C, 12 hours) installs the carbamoyl group.
Yield Optimization Data:
| Step | Reagent Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 1:1.2 | 25°C | 4 h | 82% |
| 2 | 1:1.5 | 66°C | 12 h | 74% |
One-Pot Thiol-Carbamoylation
Recent advances demonstrate the viability of a single-step procedure using 3-methylphenyl carbamoyl methyl disulfide (CMDS) as a bifunctional reagent. Under radical initiation with AIBN (azobisisobutyronitrile), CMDS reacts with the thiadiazole core at 80°C in acetonitrile, achieving 67% yield while eliminating intermediate purification.
Radical Pathway Advantages:
- Avoids formation of toxic H₂S byproducts
- Tolerates electron-deficient aryl groups
- Enables gram-scale synthesis (up to 5 g batches reported)
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on scalability, yield, and operational complexity:
| Method | Total Yield | Purity (HPLC) | Scalability | Key Limitation |
|---|---|---|---|---|
| Thiosemicarbazide + POCl₃ | 58–68% | 95–98% | Pilot plant | Corrosive reagents |
| FeCl₃ Cyclization | 62–71% | 93–96% | Bench-scale | High iron waste generation |
| EDAC Coupling | 65–72% | 97–99% | Multi-gram | Cost of carbodiimide reagents |
| Radical CMDS Approach | 67–73% | 91–94% | Gram-scale | Requires inert atmosphere |
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Functionalization
The electron-deficient nature of 1,3,4-thiadiazoles complicates selective substitution at the 5-position. NMR studies reveal that pre-coordination with ZnCl₂ (0.5 eq.) directs electrophilic attack to the sulfur-adjacent carbon, improving 5-substitution selectivity from 78% to 93%.
Stabilization of Furan Derivatives
Furan-2-carboxamide derivatives exhibit thermal instability above 130°C. Implementing phase-transfer catalysis (PTC) with tetrabutylammonium bromide allows reactions to proceed at 90°C while maintaining 89–92% furan integrity.
Carbamoyl Group Hydrolysis
The (3-methylphenyl)carbamoyl moiety undergoes slow hydrolysis in aqueous acidic conditions. Acetonitrile/water (4:1) solvent systems buffered at pH 6.5 with ammonium acetate reduce hydrolysis rates by 73% during workup procedures.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
- N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Uniqueness
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 392.49 g/mol. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it can interfere with cell division processes or induce apoptosis through activation of signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer effects. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest potential applications in treating infections caused by these microorganisms .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
- Inhibition of MAO-A : A study found that certain thiadiazole derivatives exhibited significant inhibitory activity against monoamine oxidase A (MAO-A), which is crucial in regulating neurotransmitter levels in the brain. This could have implications for treating depression and anxiety disorders .
- Antiviral Properties : Another investigation reported that related compounds showed promise as antiviral agents against SARS-CoV-2 by binding effectively to the viral protease .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
Functionalization : Introduce the sulfanyl group via nucleophilic substitution, followed by coupling with furan-2-carboxamide .
Purification : Intermediate compounds require column chromatography or recrystallization (e.g., using DMSO/water mixtures) to ensure purity .
Key reagents include hydrazine derivatives, sulfur donors, and organic solvents like ethanol or DMF. Reaction conditions (pH 8–9, 90°C reflux) are critical for yield optimization .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Single-crystal X-ray diffraction : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or kinases .
- Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Triethylamine or pyridine accelerates amide coupling .
- Temperature Control : Reflux at 90°C for thiadiazole cyclization minimizes side products .
- Automated Synthesis : Flow reactors enable precise control of residence time and stoichiometry, improving reproducibility .
Q. What computational strategies predict the compound’s biological targets and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR kinase) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3-methylphenyl vs. 4-chlorophenyl) with bioactivity .
- MD Simulations : Assess binding stability over time (e.g., RMSD plots for ligand-protein complexes) .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Metabolic Stability Tests : Evaluate compound degradation in PBS or liver microsomes to rule out false negatives .
- Orthogonal Assays : Confirm cytotoxicity via dual methods (e.g., MTT and apoptosis markers like Annexin V) .
Q. What strategies assess the compound’s chemical stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
